2,4-Dinitro-6-(trifluoromethyl)aniline
Description
2,4-Dinitro-6-(trifluoromethyl)aniline is a nitro-substituted aniline derivative featuring two nitro groups at the 2- and 4-positions and a trifluoromethyl (-CF₃) group at the 6-position. This compound belongs to the dinitroaniline class, widely studied for its herbicidal properties, particularly in pre-emergent weed control by inhibiting microtubule polymerization in plant cells . Its structure combines strong electron-withdrawing groups (nitro and -CF₃), rendering it highly electrophilic and reactive.

Properties
IUPAC Name |
2,4-dinitro-6-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3O4/c8-7(9,10)4-1-3(12(14)15)2-5(6(4)11)13(16)17/h1-2H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXPHDBFAZDZOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60512573 | |
| Record name | 2,4-Dinitro-6-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444-41-7 | |
| Record name | 2,4-Dinitro-6-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration of Pre-Functionalized Intermediates
Nitration is a critical step for introducing nitro groups into aromatic systems. For 2,4-dinitro-6-(trifluoromethyl)aniline, two sequential nitrations may be required. Starting with a trifluoromethyl-substituted aniline derivative, the first nitration could target the para position relative to the amine, while the second nitration must occur ortho to the first nitro group. However, the strong electron-withdrawing nature of the trifluoromethyl group deactivates the ring, necessitating vigorous nitration conditions (e.g., fuming nitric acid and sulfuric acid at elevated temperatures).
A key challenge lies in avoiding over-nitration or isomer formation. For example, in the synthesis of 2,6-dichloro-4-trifluoromethylaniline, halogenation conditions were optimized to minimize byproducts like 2,4,5-trichlorobenzotrifluoride. Similarly, nitration of 3-(trifluoromethyl)aniline under controlled temperatures (0–5°C) could favor the desired 2,4-dinitro product, though competing meta-directed nitration may require blocking groups or sequential protection-deprotection steps.
Ammoniation of Nitro-Substituted Intermediates
Comparative Analysis of Synthetic Routes
Direct Nitration vs. Sequential Functionalization
A comparative evaluation of two hypothetical routes is outlined below:
| Parameter | Route A: Direct Nitration | Route B: Halogenation-Ammoniation |
|---|---|---|
| Starting Material | 3-(Trifluoromethyl)aniline | 2,4-Dinitro-6-chlorobenzotrifluoride |
| Key Steps | Double nitration | Chlorination → Ammoniation |
| Temperature Range | 0–50°C (nitration) | 150–178°C (ammoniation) |
| Pressure | Ambient | 8.0–13.5 MPa |
| Yield Challenges | Isomer formation, over-nitration | Competing hydrolysis, side reactions |
| Byproduct Management | Chromatographic separation | Distillation, recrystallization |
Route A faces regioselectivity issues due to the amine’s directing effects, whereas Route B leverages the stability of halogenated intermediates but requires high-pressure equipment.
Optimization of Reaction Conditions
Drawing from the halogenation of p-chlorobenzotrifluoride, nitration conditions could be optimized by:
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Catalyst Selection : Lewis acids like FeCl₃ or H₂SO₄ to enhance electrophilic substitution.
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Temperature Control : Maintaining sub-10°C temperatures during nitration to suppress polysubstitution.
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Solvent Systems : Using sulfolane or dichloromethane to improve solubility of nitro intermediates.
For ammoniation, the recovery of excess ammonia via pressurized absorption tanks could reduce costs and environmental impact. A two-stage absorption system (0–2.5 MPa and 0–1.6 MPa) with chilled saline cooling ensures efficient ammonia reuse.
Challenges in Purification and Byproduct Management
Separation of Isomers
The electron-withdrawing trifluoromethyl and nitro groups increase the volatility of intermediates, enabling purification via fractional distillation or vacuum rectification. For example, in the synthesis of 2,6-dichloro-4-trifluoromethylaniline, crude products were washed and distilled under high vacuum to achieve >99% purity. Similarly, this compound could be isolated using gradient crystallization from ethanol/water mixtures.
Industrial Feasibility and Environmental Considerations
Chemical Reactions Analysis
2,4-Dinitro-6-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of corresponding nitro derivatives.
Reduction: Reduction of the nitro groups can be achieved using reducing agents such as hydrogen in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride. This reaction typically produces the corresponding amine derivatives.
Scientific Research Applications
2,4-Dinitro-6-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with specific target activities.
Mechanism of Action
The mechanism of action of 2,4-Dinitro-6-(trifluoromethyl)aniline involves its interaction with cellular components. The nitro groups are known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, affecting various cellular pathways and leading to potential cytotoxic effects .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
2,4-Dinitro-6-(trifluoromethyl)aniline is an aromatic compound notable for its significant biological activity, particularly in agricultural chemistry. This compound, characterized by the presence of two nitro groups and a trifluoromethyl group on an aniline structure, exhibits unique electrophilic properties that influence its interactions in biological systems. Understanding its biological activity is crucial for its applications in herbicides and pharmaceuticals.
Chemical Structure and Properties
The molecular formula of this compound is . Its structural features include:
- Nitro Groups : Positioned at the 2- and 4-positions of the benzene ring.
- Trifluoromethyl Group : Located at the 6-position, enhancing electrophilicity and reactivity.
These characteristics contribute to its potential as a precursor in the synthesis of various herbicides.
The biological activity of this compound is primarily attributed to its ability to interact with molecular targets through:
- Hydrogen Bonding : Facilitating interactions with nucleophiles.
- Electron Transfer : Influencing reactivity and stability in biological contexts.
Research indicates that compounds with structural similarities often exhibit herbicidal properties, making this compound relevant in the development of agricultural chemicals.
Herbicidal Activity
Studies have shown that this compound acts as a precursor for several herbicides. Its application in agriculture leverages its ability to disrupt plant growth processes. The compound's mechanism may involve interference with photosynthesis or other metabolic pathways critical for plant development.
Case Studies
- Herbicide Development : Research has documented the synthesis of herbicides derived from this compound, demonstrating effective weed control in various crop systems.
- Toxicological Assessments : Toxicity studies have evaluated the effects of this compound on non-target organisms, revealing potential risks associated with its use in agricultural settings .
Research Findings
Recent studies have focused on the interaction kinetics of this compound with various nucleophiles. For example:
- Reactions with hydroxide ions were examined under different solvent conditions to understand reactivity and environmental behavior.
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to similar compounds:
| Compound Name | Biological Activity | Applications |
|---|---|---|
| This compound | Herbicidal precursor; interacts with nucleophiles | Herbicides |
| 2,6-Dichloro-4-(trifluoromethyl)aniline | Used in insecticide synthesis | Insecticides |
| Flumetralin | Plant growth regulator; affects growth processes | Crop management |
Q & A
Q. What are the primary synthetic routes for 2,4-dinitro-6-(trifluoromethyl)aniline, and how do reaction conditions influence yield?
The synthesis typically involves sequential nitration and halogenation steps on a trifluoromethyl-substituted aniline precursor. For example, starting with 2-chloro-3-(trifluoromethyl)aniline, nitration can be achieved using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to prevent over-nitration . Electrophilic aromatic substitution is key, with the trifluoromethyl group directing nitro groups to specific positions due to its strong electron-withdrawing effect . Yield optimization requires careful control of stoichiometry, temperature, and catalyst selection (e.g., AgOTf for CF₃ group stabilization) .
Q. How does the trifluoromethyl group influence the reactivity of the aniline core in nucleophilic substitution reactions?
The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group that deactivates the aromatic ring, making nucleophilic aromatic substitution (NAS) challenging. However, it directs incoming electrophiles to specific positions (e.g., para and meta to itself). For example, in nitration reactions, the -CF₃ group at position 6 directs nitro groups to positions 2 and 4, ensuring regioselectivity . Reaction rates can be enhanced using polar aprotic solvents (e.g., DMF) and catalysts like Cu(I) salts .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- FTIR and Raman spectroscopy : Identify vibrational modes of -NO₂ (asymmetric stretching ~1530 cm⁻¹) and -CF₃ (C-F stretching ~1150 cm⁻¹) .
- NMR : ¹⁹F NMR is critical for confirming the -CF₃ group’s presence (δ ≈ -60 ppm), while ¹H NMR reveals aromatic proton splitting patterns .
- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 281.01 for C₇H₄F₃N₃O₄) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
Discrepancies in yields often arise from variations in nitration conditions (e.g., excess HNO₃ leading to byproducts) or incomplete purification. For instance, conflicting reports on yields (50–85%) may reflect differences in post-reaction workup, such as column chromatography vs. recrystallization . Systematic optimization of reaction time, temperature, and catalyst loading (e.g., using design-of-experiments methodologies) can reconcile these discrepancies .
Q. What strategies are effective for isolating positional isomers during synthesis?
Positional isomers (e.g., 2,4-dinitro vs. 2,5-dinitro derivatives) can be separated via:
- Chromatography : Reverse-phase HPLC with acetonitrile/water gradients resolves nitro group positional differences .
- Crystallization : Differential solubility in ethanol/water mixtures isolates isomers based on polarity .
- Computational modeling : DFT calculations predict isomer stability, guiding selective synthesis .
Q. How can computational chemistry predict the compound’s reactivity in novel reactions?
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G** level model electronic effects, such as:
Q. What experimental controls are critical when studying the compound’s stability under varying pH conditions?
- pH buffering : Use citrate (pH 3–6) and phosphate (pH 7–9) buffers to avoid decomposition.
- Temperature control : Stability decreases above 40°C, necessitating refrigeration during long-term storage .
- Light exclusion : UV-Vis studies show photodegradation under ambient light, requiring amber glassware .
Q. How do steric and electronic effects of substituents impact biological activity in derivative compounds?
The -CF₃ and -NO₂ groups enhance lipophilicity, improving membrane permeability in drug candidates. For example:
- Antimicrobial activity : Derivatives with electron-withdrawing groups show enhanced inhibition of bacterial enzymes (e.g., dihydrofolate reductase) .
- Structure-activity relationships (SAR) : Molecular docking studies correlate nitro group positioning with target binding affinity .
Q. What methods mitigate byproduct formation during large-scale synthesis?
- Flow chemistry : Continuous reactors reduce side reactions (e.g., over-nitration) by precise residence time control .
- Catalyst recycling : Immobilized catalysts (e.g., Fe³⁺-clay) minimize waste and improve atom economy .
- In-line analytics : Real-time FTIR monitors reaction progress, enabling immediate adjustments .
Q. How can researchers validate the compound’s purity for pharmacological studies?
- HPLC-DAD/MS : Detects impurities at <0.1% levels, with UV spectra confirming nitro group presence .
- Elemental analysis : Matches experimental C/H/N/F values to theoretical compositions (e.g., C: 29.8%, F: 20.2%) .
- Thermogravimetric analysis (TGA) : Confirms absence of solvent residues or decomposition products .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
